molecular formula C23H30N2O3 B6078463 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide

2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide

Cat. No. B6078463
M. Wt: 382.5 g/mol
InChI Key: ZSOVWHDZMVBVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide, also known as MPAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAPA is a selective antagonist of the dopamine D3 receptor and has been shown to have promising results in preclinical studies for the treatment of drug addiction, schizophrenia, and Parkinson's disease.

Mechanism of Action

2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in the reward system and has been implicated in the development of drug addiction, while the mesocortical pathway is involved in cognitive and emotional processing and has been implicated in the development of schizophrenia.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has been shown to have a variety of biochemical and physiological effects in preclinical models. Studies have shown that 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide reduces the release of dopamine in the nucleus accumbens, a key brain region involved in the reward system. Additionally, 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor subtype. Additionally, 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
One limitation of using 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide in lab experiments is its relatively low potency compared to other dopamine D3 receptor antagonists. Additionally, 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists for the treatment of drug addiction, schizophrenia, and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide in humans and to identify any potential side effects or drug interactions. Finally, research is needed to elucidate the underlying mechanisms of 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide's effects on dopamine release and BDNF expression.

Synthesis Methods

The synthesis of 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide involves several steps, beginning with the reaction of 2-methoxyphenol with sodium hydride to form the corresponding phenoxide. This is then reacted with 1-(3-phenylpropyl)piperidine to form the desired product, which is then acetylated with acetic anhydride to yield 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide is a selective antagonist of the dopamine D3 receptor, which has been implicated in the development of drug addiction, schizophrenia, and Parkinson's disease. 2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has been shown to reduce drug-seeking behavior in animal models of addiction and improve motor function in animal models of Parkinson's disease.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-27-21-13-5-6-14-22(21)28-18-23(26)24-20-12-8-16-25(17-20)15-7-11-19-9-3-2-4-10-19/h2-6,9-10,13-14,20H,7-8,11-12,15-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOVWHDZMVBVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CCCN(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide

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